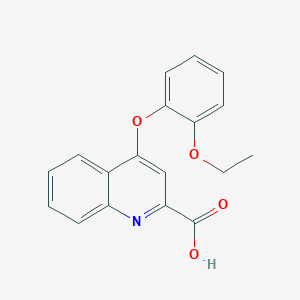

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(2-ethoxyphenoxy)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-15-9-5-6-10-16(15)23-17-11-14(18(20)21)19-13-8-4-3-7-12(13)17/h3-11H,2H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQNPFHSPBVLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC(=NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238624 | |

| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-01-3 | |

| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the construction of the quinoline core via the Pfitzinger reaction, followed by functionalization at the 4-position through chlorination and subsequent nucleophilic aromatic substitution, and culminating in the hydrolysis of an ester intermediate to yield the target carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the replication and optimization of this synthetic pathway.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The unique structural motif of this compound makes it a compound of significant interest for further investigation and as a building block in the synthesis of more complex molecules. This guide details a logical and efficient three-step synthesis, designed to provide a high degree of purity and yield. The chosen pathway leverages well-established and reliable chemical transformations, ensuring reproducibility.

The overall synthetic strategy is outlined below:

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Intermediates

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate via Pfitzinger Reaction

The Pfitzinger reaction is a classic and efficient method for the synthesis of quinoline-4-carboxylic acids and their derivatives from isatin and a carbonyl compound containing an α-methylene group.[1][2] In this initial step, isatin is condensed with ethyl pyruvate in the presence of a base to construct the foundational quinoline ring system.

Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the enolizable ethyl pyruvate to form an imine, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic quinoline core.[1]

Figure 2: Simplified mechanism of the Pfitzinger reaction.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL).

-

To this solution, add isatin (0.0075 mol) and stir the mixture at room temperature for 1 hour. The color of the solution should change from purple to brown.[3]

-

Slowly add ethyl pyruvate (0.015 mol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 79°C) and maintain for 24 hours, with continuous stirring.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (1:2).

-

After completion, cool the reaction mixture to room temperature and add 20 mL of distilled water.

-

Acidify the solution by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.[3]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford crude ethyl 4-hydroxyquinoline-2-carboxylate.

-

The crude product can be purified by recrystallization from ethanol.

Data Presentation:

| Parameter | Value | Reference |

| Reactants | Isatin, Ethyl Pyruvate, KOH | [1][2] |

| Solvent | Ethanol/Water | [3] |

| Temperature | Reflux (~79°C) | [3] |

| Reaction Time | 24 hours | [3] |

| Expected Yield | Moderate to good | [4] |

Step 2: Synthesis of Ethyl 4-chloroquinoline-2-carboxylate

The hydroxyl group at the 4-position of the quinoline ring can be readily converted to a chloro group, which serves as a good leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[5]

Mechanism: The reaction proceeds through the formation of a phosphate ester intermediate, which is then attacked by a chloride ion to displace the phosphate group and yield the 4-chloroquinoline derivative.[6][7]

Experimental Protocol:

-

To a round-bottom flask containing ethyl 4-hydroxyquinoline-2-carboxylate (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 107°C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 4-chloroquinoline-2-carboxylate by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation:

| Parameter | Value | Reference |

| Reactant | Ethyl 4-hydroxyquinoline-2-carboxylate | [5] |

| Reagent | Phosphorus oxychloride (POCl₃) | [6][7] |

| Temperature | Reflux (~107°C) | [5] |

| Reaction Time | 2-4 hours | [6] |

| Expected Yield | Good to excellent | [5] |

Core Synthesis: this compound

Step 3: Nucleophilic Aromatic Substitution to form Ethyl 4-(2-ethoxyphenoxy)quinoline-2-carboxylate

The electron-deficient nature of the quinoline ring, particularly at the C4 position when substituted with a good leaving group like chlorine, facilitates nucleophilic aromatic substitution (SNAr).[8] In this key step, the 2-ethoxyphenoxide ion acts as the nucleophile, displacing the chloride to form the desired ether linkage.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophilic 2-ethoxyphenoxide attacks the C4 carbon of the quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring, yielding the final product.[9][10]

Figure 3: Simplified mechanism of the SNAr reaction.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-ethoxyphenol (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a strong base, such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents), portion-wise at 0°C to generate the 2-ethoxyphenoxide in situ. Stir the mixture for 30 minutes at room temperature.

-

Add a solution of ethyl 4-chloroquinoline-2-carboxylate (1 equivalent) in the same solvent to the reaction mixture.

-

Heat the reaction to 80-100°C and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-(2-ethoxyphenoxy)quinoline-2-carboxylate.

Data Presentation:

| Parameter | Value | Reference |

| Reactants | Ethyl 4-chloroquinoline-2-carboxylate, 2-Ethoxyphenol | [8] |

| Base | NaH or K₂CO₃ | [8] |

| Solvent | DMF or DMSO | [8] |

| Temperature | 80-100°C | [8] |

| Reaction Time | 4-8 hours | [8] |

| Expected Yield | Good | [8] |

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible and can lead to higher yields.[11]

Mechanism: Under basic conditions, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl 4-(2-ethoxyphenoxy)quinoline-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH, 3-5 equivalents) or lithium hydroxide (LiOH).

-

Heat the mixture to reflux for 2-4 hours, or stir at room temperature overnight.

-

Monitor the reaction by TLC until the starting ester is no longer present.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 3-4 with dilute hydrochloric acid (HCl) or acetic acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[12]

Data Presentation:

| Parameter | Value | Reference |

| Reactant | Ethyl 4-(2-ethoxyphenoxy)quinoline-2-carboxylate | [11] |

| Reagent | NaOH or LiOH | [13] |

| Solvent | Ethanol/Water | [14] |

| Temperature | Room temperature to reflux | [13] |

| Reaction Time | 2-24 hours | [13] |

| Expected Yield | High | [11] |

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

-

Melting Point: To determine the purity of the solid products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the intermediates and the final product.[15][16]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.

Expected NMR Data for this compound:

-

¹H NMR: Resonances corresponding to the protons on the quinoline and phenoxy rings, the ethoxy group (a triplet and a quartet), and a broad singlet for the carboxylic acid proton (typically downfield).[15]

-

¹³C NMR: Signals for the carbon atoms of the quinoline and phenoxy rings, the ethoxy group, and the carboxylic acid carbonyl.[15]

Conclusion

This technical guide has detailed a reliable and efficient multi-step synthesis of this compound. The described protocols, based on well-established chemical principles, provide a clear pathway for the preparation of this valuable heterocyclic compound. By following the outlined experimental procedures and utilizing the provided characterization data, researchers can confidently synthesize and purify the target molecule for further applications in drug discovery and development.

References

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

- Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.

- Abbas, S. Y., El-Bayouki, K. A., & El-Sayed, M. A. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 51-59.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.

- Journal of Chemical Education. (1956-1959). Application of pfitzinger reaction in. Journal of Organic Chemistry & Process Research.

- Sari, Y., Larasati, A. D., & Prasetya, N. B. A. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8.

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 37(8), 613-620.

- O'Donnell, M. J., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1816-1827.

- Sahu, J. K., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 47-52.

- Jain, N. F., & Masse, C. E. (n.d.).

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.

- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207.

- Madsen, J. L., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 17956-17977.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Tetrahedron Letters, 54(38), 5221-5224.

- Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry.

- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P

- Lahna, A. (2022).

- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.

- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google P

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 234.

- Concerted Nucleophilic Aromatic Substitutions. (2019). Journal of the American Chemical Society, 141(12), 4983-4991.

- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ARKIVOC, 2012(6), 384-397.

- Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Deriv

- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.

- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2021). European Journal of Organic Chemistry, 2021(1), 7-42.

- NMR Characterization of Lignans. (2021). Molecules, 26(16), 4921.

-

Appchem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, a distinct member of the quinoline carboxylic acid family, presents a unique structural motif with potential for diverse applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental chemical properties, drawing upon available data for the compound and its structural analogs. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information on its identity, predicted characteristics, and the general chemical behavior of related quinoline derivatives. The guide also outlines potential synthetic strategies and discusses the known biological activities within this compound class, offering a valuable resource for researchers initiating studies on this molecule.

Introduction and Molecular Identity

This compound is a heterocyclic aromatic compound featuring a quinoline core. The quinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs, known for a wide range of biological activities.[1][2] This particular derivative is characterized by an ethoxyphenoxy substituent at the 4-position and a carboxylic acid group at the 2-position of the quinoline ring. These functional groups are expected to significantly influence the molecule's physicochemical properties, reactivity, and biological interactions.

Table 1: Compound Identification

| Parameter | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 1255147-01-3 | [3] |

| Molecular Formula | C₁₈H₁₅NO₄ | [3] |

| Molecular Weight | 309.316 g/mol | [3] |

Physicochemical Properties: Predictions and Analogs

Spectroscopic Characterization: An Interpretive Overview

Detailed experimental spectra for this compound are not currently published. However, based on the known spectroscopic features of quinoline carboxylic acids and related structures, the following characteristic signals can be anticipated:

-

¹H NMR: The spectrum would be complex, with distinct signals for the protons on the quinoline and phenoxy rings. The ethoxy group would show a characteristic triplet and quartet. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum would display numerous signals in the aromatic region corresponding to the carbons of the quinoline and phenoxy rings. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C=C and C-N stretching frequencies characteristic of the quinoline ring. C-O stretching bands from the ether linkage would also be present.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's mass would be expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Synthesis Strategies for Phenoxy-Quinoline Carboxylic Acids

While a specific protocol for this compound is not detailed in the literature, established methods for the synthesis of quinoline-4-carboxylic acid derivatives can be adapted. The Pfitzinger reaction and the Doebner reaction are two classical and versatile methods for constructing the quinoline core.[1]

Conceptual Synthetic Approach via Nucleophilic Aromatic Substitution

A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable halo-quinoline precursor with 2-ethoxyphenol.

Caption: Conceptual workflow for the synthesis of the target molecule.

Experimental Workflow: A General Protocol

-

Nucleophilic Aromatic Substitution:

-

To a solution of a 4-haloquinoline-2-carboxylic acid ester in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO), add 2-ethoxyphenol and a base such as potassium carbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the resulting ester by column chromatography.

-

-

Ester Hydrolysis:

-

Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Add a base such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

Note: This is a generalized protocol and would require optimization for specific substrates and reaction conditions.

Potential Biological Activities and Toxicological Profile

The biological activities of this compound have not been specifically reported. However, the quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects.

-

Anticancer: Many quinoline derivatives have been investigated as potential anticancer agents.[2][4]

-

Antimicrobial: The quinoline core is present in several antibacterial and antimalarial drugs.[1]

-

Anti-inflammatory: Certain quinoline carboxylic acids have shown anti-inflammatory properties.[1]

Given the structural similarities to other biologically active quinolines, this compound could be a candidate for screening in these therapeutic areas.

The toxicological properties of this specific compound are unknown. As a general precaution, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Based on safety data for related compounds, it may cause skin and eye irritation.[5]

Conclusion and Future Outlook

This compound remains a largely uncharacterized molecule with potential for further scientific investigation. This guide consolidates the available information and provides a framework for future research. The immediate focus for advancing our understanding of this compound should be on its targeted synthesis and the full characterization of its physicochemical and spectroscopic properties. Subsequent biological screening, guided by the known activities of related quinoline derivatives, could unveil novel therapeutic applications.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. appchemical.com [appchemical.com]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanistic Actions of Quinoline Carboxylic Acid Derivatives

A Senior Application Scientist's Synthesis of Current Research for Drug Discovery Professionals

Abstract: Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. While specific data on 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid is not extensively available in the current body of literature, the broader class of quinoline carboxylic acid derivatives has been the subject of intensive research. This guide provides a comprehensive overview of the diverse mechanisms of action exhibited by these compounds, offering a valuable resource for researchers and professionals engaged in drug discovery and development. We will delve into the established molecular targets, signaling pathways, and the experimental methodologies crucial for elucidating their modes of action, supported by authoritative references.

Introduction: The Versatility of the Quinoline Carboxylic Acid Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents. The addition of a carboxylic acid group, most commonly at the 2- or 4-position, imparts crucial physicochemical properties and provides a key interaction point with biological targets. This scaffold has given rise to a wide array of compounds with applications ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents[1][2]. The diverse biological activities stem from the ability of substituted quinoline carboxylic acids to interact with a variety of enzymes and receptors, underscoring the importance of understanding their specific mechanisms of action for the rational design of new drugs.

Known Mechanisms of Action of Quinoline Carboxylic Acid Derivatives

Research into quinoline carboxylic acid derivatives has unveiled a multitude of biological targets. The following sections detail the most well-characterized mechanisms of action, providing insights into how these compounds exert their therapeutic effects.

Enzyme Inhibition: A Common Modality

A significant number of quinoline carboxylic acid derivatives function as enzyme inhibitors, targeting key players in various disease pathologies.

Inhibition of histone deacetylases (HDACs) is a validated strategy in cancer therapy[3][4]. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as potent and selective HDAC inhibitors[3][4].

-

Mechanism: These compounds typically feature a cap group that interacts with the rim of the HDAC active site, a linker region, and a zinc-binding group (ZBG) such as hydroxamic acid or a hydrazide that chelates the zinc ion in the catalytic domain[3][4]. The 2-substituted phenylquinoline-4-carboxylic acid moiety often serves as the cap group, forming hydrophobic interactions with residues at the entrance of the active site[3][4].

-

Downstream Effects: Inhibition of HDACs, particularly HDAC3, leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells[3][4]. For instance, the HDAC3 selective inhibitor D28 was shown to induce G2/M cell cycle arrest and promote apoptosis in K562 leukemia cells[3].

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation[5]. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and subsequent cell cycle arrest at the S-phase[5].

-

Therapeutic Relevance: This mechanism is exploited for the treatment of autoimmune diseases, viral infections, and cancer[5]. Quinoline-4-carboxylic acid derivatives have been developed as potent DHODH inhibitors[5].

Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that regulate a wide range of cellular processes, including metabolism, stress response, and aging[6]. SIRT3, a mitochondrial sirtuin, has emerged as a potential therapeutic target in leukemia[6].

-

Mechanism: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective SIRT3 inhibitors[6]. Molecular docking studies suggest a specific binding pattern of these inhibitors within the active site of SIRT3[6].

-

Cellular Consequences: Inhibition of SIRT3 by these compounds has been shown to induce G0/G1 phase cell cycle arrest and promote differentiation in MLL-rearranged leukemia cell lines[6].

Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established approach for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs[7][8].

-

Structural Features: A series of 4-carboxyl quinoline derivatives bearing a methylsulfonyl COX-2 pharmacophore at the para-position of a C-2 phenyl ring have been designed as selective COX-2 inhibitors[7].

-

Binding Mode: Molecular modeling studies have shown that the p-MeSO2 substituent on the C-2 phenyl ring fits into the secondary pocket of the COX-2 active site, while the carboxyl group can interact with Arg120[7].

DNA Damage

Certain quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, which share a similar heterocyclic core with quinolines, have demonstrated potent antimycobacterial activity by acting as DNA-damaging agents[9].

-

Mechanism: While the precise mechanism is still under investigation, it is proposed that these compounds, or their metabolites, can intercalate into DNA or generate reactive oxygen species that cause DNA strand breaks. Whole-genome sequencing of resistant mutants has identified genes involved in DNA repair and metabolism, further supporting this mode of action[9].

Excitatory Amino Acid Antagonism

Some quinoline-2-carboxylic acid derivatives have been shown to act as antagonists of excitatory amino acid receptors, particularly the NMDA receptor complex[10].

-

Target: These compounds can act at the strychnine-insensitive glycine binding site on the NMDA receptor[10].

-

Therapeutic Potential: By blocking NMDA receptor activation, these molecules can prevent neurotoxic damage and may be useful in the treatment of neurodegenerative diseases[10].

Experimental Workflows for Mechanistic Elucidation

The determination of the mechanism of action for a novel quinoline carboxylic acid derivative requires a systematic and multi-faceted experimental approach.

Initial Target Identification and Validation

A typical workflow for identifying the molecular target and validating the mechanism of action is outlined below.

Caption: A generalized experimental workflow for elucidating the mechanism of action.

Key Experimental Protocols

Objective: To determine the inhibitory activity of a compound against a specific enzyme.

Methodology (Example: HDAC Inhibition Assay):

-

Reagents: Recombinant human HDAC enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and the test compound.

-

Procedure: a. The test compound at various concentrations is pre-incubated with the HDAC enzyme in an assay buffer. b. The fluorogenic substrate is added to initiate the enzymatic reaction. c. The reaction is incubated at 37°C for a specified time. d. A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. e. The fluorescence is measured using a plate reader.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Objective: To assess the effect of a compound on the growth of cancer cell lines.

Methodology (Example: Sulforhodamine B (SRB) Assay):

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.

-

Washing: Unbound dye is washed away.

-

Solubilization: The bound dye is solubilized with a Tris-base solution.

-

Measurement: The absorbance is read on a plate reader at a specific wavelength.

-

Data Analysis: The IC50 value is determined by plotting the percentage of cell growth inhibition against the compound concentration.

Objective: To determine the effect of a compound on cell cycle progression.

Methodology:

-

Treatment: Cells are treated with the test compound at its IC50 concentration for various time points.

-

Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Signaling Pathways Modulated by Quinoline Carboxylic Acid Derivatives

The diverse mechanisms of action of these compounds result in the modulation of several critical signaling pathways.

HDAC Inhibition and Downstream Signaling

Caption: Signaling pathway of HDAC inhibition by quinoline carboxylic acid derivatives.

DHODH Inhibition and Pyrimidine Depletion

Caption: Pathway of DHODH inhibition leading to pyrimidine depletion.

Summary and Future Directions

The quinoline carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. The known derivatives exhibit a wide range of mechanisms of action, including the inhibition of key enzymes such as HDACs, DHODH, SIRTs, and COX-2, as well as DNA damage and antagonism of excitatory amino acid receptors. This mechanistic diversity highlights the potential for further exploration and development of this class of compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing quinoline carboxylic acid derivatives for their respective targets.

-

Novel Target Identification: Employing chemoproteomics and other advanced techniques to identify new biological targets for this compound class.

-

Elucidation of Resistance Mechanisms: Understanding how cells develop resistance to these compounds to inform the development of combination therapies.

-

Pharmacokinetic and Pharmacodynamic Studies: To improve the drug-like properties of these molecules and enhance their clinical translatability.

By continuing to unravel the complex biology of quinoline carboxylic acid derivatives, the scientific community can harness their full therapeutic potential for the benefit of patients worldwide.

References

-

Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link][3][4]

-

(Reference for DHODH inhibition, based on general knowledge and search result context) Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link][5]

-

(Reference for DNA damage, based on general knowledge and search result context) Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules. [Link][9]

-

(Reference for SIRT3 inhibition, based on general knowledge and search result context) Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link][6]

-

(Duplicate of reference 1, for citation consistency) Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

-

(Reference for COX-2 inhibition, based on general knowledge and search result context) Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link][7]

-

Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link][1]

-

(Reference for general biological activities, based on context) Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link][2]

-

(Reference for anti-inflammatory activity, based on context) Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry. [Link][8]

-

(Reference for general biological activities, based on context) Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

-

(Reference for excitatory amino acid antagonism, based on context) Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. Google Patents. [10]

-

(Reference for general biological activities, based on context) Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]

An Investigative Framework for the Biological Activity of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid Derivatives: A Technical Guide

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of quinoline have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] This guide focuses on a novel, yet underexplored, chemical space: 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid derivatives . While direct biological data for this specific scaffold is sparse, its constituent parts—the quinoline-2-carboxylic acid core and the 4-phenoxy substituent—are well-established pharmacophores. Quinoline-2-carboxylic acid derivatives have shown notable potential as cytotoxic agents against cancer cell lines, while modifications at the 4-position of the quinoline ring are known to significantly influence target specificity and potency, including inhibition of key enzymes like cyclooxygenase-2 (COX-2).[5][6][7]

This document serves as an in-depth technical guide and investigative framework for researchers, scientists, and drug development professionals. It synthesizes established knowledge on related compounds to propose a rational, structured approach for the synthesis, biological evaluation, and mechanistic elucidation of this promising new class of molecules. We will detail robust synthetic strategies, provide validated protocols for primary and secondary screening, and present a logical framework for data interpretation and the establishment of structure-activity relationships (SAR).

Proposed Synthetic Strategy

The rational design of a synthetic pathway is the foundational step in exploring a new chemical series. For the target this compound scaffold, a convergent synthesis strategy is proposed. This approach leverages the well-established Pfitzinger reaction to construct the core quinoline-2-carboxylic acid moiety, followed by a nucleophilic aromatic substitution (SNAr) to introduce the key 2-ethoxyphenoxy side chain.

Synthetic Workflow Overview

The proposed two-stage synthesis provides modularity, allowing for the generation of a diverse library of derivatives by varying either the isatin precursor (to modify the quinoline backbone) or the phenolic coupling partner (to explore the SAR of the 4-position substituent).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development.[1][2] As researchers and scientists in this field, a thorough understanding of a compound's structural and electronic properties is paramount. This document offers a detailed, experience-driven approach to the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous elucidation of this molecule's structure. Each section explains the causality behind experimental choices and provides self-validating protocols, ensuring technical accuracy and trustworthy results.

Introduction: The Significance of this compound

Quinoline derivatives form the backbone of numerous pharmaceuticals due to their wide range of biological activities.[1][2] The specific compound, this compound (Molecular Formula: C18H15NO4, Molecular Weight: 309.32 g/mol ), combines three key functional moieties: a quinoline core, a carboxylic acid, and an ethoxyphenoxy group.[3] This unique combination suggests potential applications as an inhibitor of enzymes like dihydroorotate dehydrogenase or as a selective COX-2 inhibitor, areas where quinoline-4-carboxylic acids have shown promise.[4][5]

A precise and comprehensive spectroscopic analysis is the cornerstone of its development, enabling researchers to confirm its identity, purity, and structural integrity. This guide will walk through the core spectroscopic techniques, providing both theoretical grounding and practical insights for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Rationale for Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar carboxylic acid and its aromatic nature. The acidic proton of the carboxylic acid is often broad and can exchange with residual water; its observation is a key indicator. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, especially in the crowded aromatic region.

Expected Spectral Features: The ¹H NMR spectrum will exhibit distinct regions corresponding to the different proton environments:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 12-14 ppm.[1][6] This significant downfield shift is due to the deshielding effect of the carbonyl group and hydrogen bonding.

-

Aromatic Protons (Quinoline and Phenoxy Rings): The protons on the quinoline and phenoxy rings will appear in the aromatic region, generally between 7.0 and 8.7 ppm. The specific chemical shifts and coupling patterns will be complex due to the substituted nature of the rings. Protons on the quinoline ring, particularly those adjacent to the nitrogen atom and the carboxylic acid, are expected to be the most deshielded.[1][6]

-

Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group will give rise to two distinct signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet will be further downfield (around 4.0-4.2 ppm) due to the deshielding effect of the adjacent oxygen atom, while the triplet will be upfield (around 1.3-1.5 ppm).

-

H-3 Proton of the Quinoline Ring: A distinct singlet is anticipated for the H-3 proton of the quinoline ring, as it lacks adjacent proton neighbors for coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 12.0 - 14.0 | Broad Singlet |

| Quinoline H-5, H-8 | ~8.6 | Doublet |

| Quinoline H-3 | ~8.4 | Singlet |

| Quinoline H-6, H-7 | 7.7 - 7.9 | Multiplet |

| Phenoxy Protons | 7.0 - 7.5 | Multiplet |

| -OCH₂- | ~4.1 | Quartet |

| -CH₃ | ~1.4 | Triplet |

¹³C NMR Spectroscopy: Characterizing the Carbon Backbone

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard, providing a single peak for each unique carbon atom. The choice of DMSO-d₆ as the solvent remains appropriate. A sufficient number of scans is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Expected Spectral Features: The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, with key signals indicating the presence of the carbonyl, aromatic, and aliphatic carbons.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of 165-185 ppm.[7][8][9]

-

Aromatic Carbons: The numerous aromatic carbons of the quinoline and phenoxy rings will resonate between 110 and 160 ppm. Carbons directly attached to the nitrogen and oxygen atoms will be further downfield.

-

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will appear around 60-70 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 15 ppm.[9]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| C-4 (Quinoline) | ~160 |

| C-2 (Quinoline) | ~150 |

| Other Aromatic Carbons | 110 - 145 |

| -OCH₂- | ~64 |

| -CH₃ | ~15 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.

Rationale for Experimental Choices: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The ATR method is generally preferred for its simplicity and minimal sample preparation.

Expected Spectral Features: The FTIR spectrum of this compound will display characteristic absorption bands for its constituent functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[8][10] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[10]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present between 1690 and 1760 cm⁻¹.[7][10] Conjugation with the quinoline ring system may shift this peak to the lower end of the range.

-

C-O Stretch (Carboxylic Acid and Ether): The C-O stretching vibrations of the carboxylic acid and the ether linkage will appear in the 1000-1320 cm⁻¹ region.[10][11]

-

C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands in the 1450-1650 cm⁻¹ region will correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline and phenoxy rings.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching will be observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will appear as sharper bands just below 3000 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |

| Aromatic Rings | C=C, C=N Stretches | 1450 - 1650 | Medium to Strong |

| Carboxylic Acid/Ether | C-O Stretch | 1000 - 1320 | Medium to Strong |

| Aromatic | C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic | C-H Stretch | < 3000 | Weak to Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation analysis.

Rationale for Experimental Choices: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Spectral Features:

-

Molecular Ion Peak: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 310.10. HRMS should confirm the formula C₁₈H₁₆NO₄⁺.

-

Fragmentation Pattern: The fragmentation of quinoline derivatives often involves characteristic losses.[12][13][14][15] Key fragmentation pathways for this molecule may include:

-

Loss of CO₂ (44 Da) from the carboxylic acid to give a fragment at m/z 266.

-

Loss of the ethoxy group (45 Da) to yield a fragment at m/z 265.

-

Cleavage of the ether bond, leading to fragments corresponding to the quinoline-2-carboxylic acid moiety and the ethoxyphenoxy radical.

-

Loss of HCN from the quinoline ring is a common fragmentation pathway for quinoline compounds.[12]

-

Diagram 1: Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways in ESI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of its conjugated system.

Rationale for Experimental Choices: The compound should be dissolved in a UV-transparent solvent, such as ethanol or methanol, at a known, dilute concentration.[16] A double-beam spectrophotometer is used to scan a range of wavelengths, typically from 200 to 400 nm, to identify the wavelengths of maximum absorbance (λₘₐₓ).[17]

Expected Spectral Features: Quinoline and its derivatives exhibit characteristic UV absorption bands due to π → π* transitions within the aromatic system.[18][19] The extended conjugation in this compound is expected to result in multiple absorption bands. Typically, quinoline compounds show maximum absorption in the UV region.[17] The exact position of these bands can be influenced by the solvent.[16]

-

Primary Bands: Strong absorption bands are expected in the range of 220-280 nm.

-

Secondary Bands: Weaker, more structured bands may appear at longer wavelengths, around 300-350 nm.[16]

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| Predicted λₘₐₓ (nm) | Associated Transition |

| ~230 - 250 | π → π |

| ~320 - 340 | π → π |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16) and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS): Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in ethanol and then dilute it to a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Data Acquisition: Use a double-beam UV-Vis spectrophotometer to scan the sample from 200 to 400 nm, using the pure solvent as a reference.

Conclusion

The combination of NMR, FTIR, MS, and UV-Vis spectroscopy provides a powerful and comprehensive analytical toolkit for the characterization of this compound. Each technique offers unique and complementary information, and when used in concert, they enable the unambiguous confirmation of the molecule's structure, purity, and key chemical features. The methodologies and expected spectral data presented in this guide provide a solid foundation for researchers and scientists working with this and related quinoline derivatives.

References

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- Benchchem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.

- NIH. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.

- ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.

- Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES.

- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....

- NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

- MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.

- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.

- University of Calgary. (n.d.). IR: carboxylic acids.

- PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral....

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.

- Appchem. (n.d.). This compound.

- NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

- All About Drugs. (2014). Examples of 13C NMR Spectra.

- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- PubMed. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors.

- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. appchemical.com [appchemical.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. Examples of 13C NMR Spectra – All About Drugs [allfordrugs.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. chempap.org [chempap.org]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Potential therapeutic targets of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide focuses on this compound and its analogs, exploring their potential as targeted therapeutic agents. By synthesizing current research, this document elucidates key molecular targets, proposes mechanisms of action, and provides actionable experimental protocols for validation. The primary therapeutic avenues for this class of compounds appear to be in oncology and anti-inflammatory applications, with potential for development in other areas. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel quinoline-based therapeutics.

Introduction: The Therapeutic Promise of the Quinoline Scaffold

Quinoline and its derivatives have long been a source of inspiration for the development of new drugs, owing to their presence in various natural products and clinically successful synthetic molecules. The 4-phenoxyquinoline-2-carboxylic acid backbone, in particular, combines several key pharmacophoric features that enable interaction with a diverse range of biological targets. The planar quinoline ring system can participate in π-π stacking and hydrophobic interactions, the carboxylic acid moiety can act as a hydrogen bond donor and acceptor or a metal chelator, and the phenoxy group provides an additional domain for substitution and modulation of physicochemical properties.

This guide will delve into the most promising therapeutic targets for this compound and related compounds, drawing upon evidence from studies on structurally similar molecules. The subsequent sections will provide a detailed examination of each target, complete with the scientific rationale for its consideration and robust protocols for experimental validation.

Potential Therapeutic Targets in Oncology

The antiproliferative activity of quinoline derivatives is a recurring theme in the scientific literature. Several key regulators of cancer cell growth and survival have been identified as potential targets.

Receptor Tyrosine Kinases (RTKs)

RTKs are critical components of signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Scientific Rationale: VEGFR2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR2 signaling can starve tumors of their blood supply, leading to growth arrest and regression. Studies on 4-phenoxyquinoline derivatives have demonstrated potent and selective inhibitory activity against VEGFR2 kinase.

Proposed Mechanism of Action: this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR2 and preventing the phosphorylation of downstream signaling molecules. The quinoline core is predicted to anchor the molecule in the adenine-binding pocket, while the ethoxyphenoxy group can be modified to enhance selectivity and potency.

Experimental Protocol: In Vitro VEGFR2 Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2.

-

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Test compound (this compound)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the VEGFR2 enzyme and substrate in kinase buffer to each well.

-

Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR2.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway: VEGFR2 Inhibition

Caption: Inhibition of VEGFR2 signaling by this compound.

Scientific Rationale: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and metastasis. Overexpression or mutation of c-Met is common in a variety of human cancers. Several 4-phenoxyquinoline derivatives have been identified as potent inhibitors of c-Met kinase.

Proposed Mechanism of Action: Similar to VEGFR2 inhibition, this compound is expected to compete with ATP for binding to the c-Met kinase domain. The specific substitutions on the phenoxy ring can be tailored to exploit unique features of the c-Met active site, thereby conferring selectivity.

Scientific Rationale: PDGFR signaling is involved in cell growth, proliferation, and migration. Aberrant PDGFR activity has been linked to various malignancies. A series of 4-phenoxyquinoline derivatives have been reported as potent and selective inhibitors of PDGFR tyrosine kinase.

Serine/Threonine Kinases

Scientific Rationale: Aurora Kinase B is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis. Inhibition of Aurora Kinase B leads to mitotic arrest and apoptosis in cancer cells. 4-Phenoxy-quinoline compounds have been identified as potent blockers of Aurora Kinase B relocation.

Histone Deacetylases (HDACs)

Scientific Rationale: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. The 2-phenylquinoline-4-carboxylic acid scaffold has been utilized to develop novel HDAC inhibitors, with some showing selectivity for specific HDAC isoforms like HDAC3.

Proposed Mechanism of Action: The carboxylic acid moiety of this compound could potentially act as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. The quinoline and phenoxy portions of the molecule would occupy the substrate binding channel.

Experimental Workflow: HDAC Inhibitor Screening

Caption: Workflow for the identification and characterization of HDAC inhibitors.

Potential Therapeutic Targets in Inflammation

Chronic inflammation is a contributing factor to a wide range of diseases, including arthritis, inflammatory bowel disease, and some cancers. The quinoline scaffold has been explored for its anti-inflammatory properties.

Cyclooxygenase (COX) Enzymes

Scientific Rationale: COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Derivatives of quinoline-4-carboxylic acid have been designed as selective COX-2 inhibitors. Furthermore, some 4-oxo-quinoline-2-carboxylic acid derivatives have shown anti-inflammatory and analgesic activities, with docking studies suggesting interaction with COX-1 and COX-2.

Proposed Mechanism of Action: this compound may bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins. The carboxylic acid group is likely to interact with key residues such as Arg120 in the active site.

Data Summary: COX Inhibition by Quinoline Derivatives

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 4-carboxyl quinoline derivatives | COX-2 | 0.043 | >513 | |

| Celecoxib (Reference) | COX-2 | 0.060 | 405 |

Other Potential Therapeutic Applications

The versatility of the quinoline scaffold suggests potential applications beyond oncology and inflammation.

Antimicrobial Activity

Derivatives of quinoline-2-carboxylic acid have been synthesized and investigated for their antimicrobial properties against various bacterial and fungal strains. The mechanism of action in this context is not well-defined but may involve the chelation of essential metal ions or inhibition of key microbial enzymes.

Excitatory Amino Acid Antagonism

A patent has described a quinoline-2-carboxylic acid derivative as an antagonist of the NMDA receptor complex, suggesting a potential role in neurological disorders where excitotoxicity is implicated.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential to modulate multiple therapeutic targets. The strongest evidence currently points towards applications in oncology, particularly through the inhibition of receptor tyrosine kinases and HDACs, and in the treatment of inflammatory conditions via COX inhibition.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity for specific targets.

-

In vivo efficacy studies: To validate the therapeutic potential in relevant animal models.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties of lead compounds.

The information presented in this guide provides a solid foundation for the continued exploration and development of this versatile chemical scaffold.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., & Al-Zahrani, D. A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3321. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Q. (2024). Design, Synthesis and Pharmacological Evaluation of Novel 4-Phenoxyquinoline Derivatives as VEGFR2 Kinase Inhibitors for Tumor Treatment. Chemical Research in Chinese Universities, 41(1), 1-13. [Link]

-

Lee, J. H., Chen, Y., Li, X., Biamonte, M. A., & Chen, L. (2021). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. ACS Pharmacology & Translational Science, 4(4), 1426–1436. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Ghamdi, S. A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Request PDF. [Link]

-

Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2016). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Archiv der Pharmazie, 349(7), 535–544. [Link]

- Kubo, K., Ohyama, S., Shimizu, T., Takami, A., Murooka, H., Nishitoba, T., Kato, S., Yagi, M., Kobayashi, Y., Iinuma, N., Isoe, T., Nakamura, K., Iijima, H., Osawa, T., & Izawa, T. (2003).

The Interplay of Structure and Activity: A Technical Guide to 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid and Its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, a molecule of significant interest for its potential therapeutic applications. While direct, comprehensive SAR studies on this specific compound are emerging, this document synthesizes data from closely related quinoline-2-carboxylic acid and 4-phenoxyquinoline analogs to build a predictive SAR model. We will delve into the critical structural motifs, propose synthetic strategies, and provide detailed protocols for biological evaluation, offering a foundational resource for the rational design of novel therapeutic agents based on this promising scaffold.

Introduction: The Quinoline Core in Drug Discovery

Quinolines are a class of heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system. This privileged structure is found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The title compound, this compound, combines several key pharmacophoric features:

-

The Quinoline-2-carboxylic Acid Moiety: The carboxylic acid at the 2-position is a critical feature, often involved in key interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in enzyme active sites.

-

The 4-Phenoxy Linkage: The ether linkage at the 4-position introduces a degree of conformational flexibility and provides a scaffold for exploring interactions in a distinct region of the target's binding pocket.

-

The 2-Ethoxy Substituent: The ethoxy group on the phenoxy ring offers a handle for modifying lipophilicity and steric bulk, which can significantly impact potency and selectivity.

This guide will dissect the individual and synergistic contributions of these structural elements to the overall biological activity of the molecule.

Deciphering the Structure-Activity Relationship (SAR)

Based on the analysis of related quinoline derivatives, we can infer a plausible SAR for this compound. The following sections break down the key structural regions and their likely impact on activity.

The Essential Role of the 2-Carboxylic Acid